4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-(4-tert-butylphenyl)sulfonyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-20(2,3)13-4-7-15(8-5-13)29(25,26)19-18(21)24(23-22-19)14-6-9-16-17(12-14)28-11-10-27-16/h4-9,12H,10-11,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOMVOIQAXCGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC4=C(C=C3)OCCO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-(tert-butyl)phenyl)sulfonyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.48 g/mol. The structure features a triazole ring, a sulfonyl group, and a dihydrobenzo[d][1,4]dioxin moiety, which contribute to its biological properties.
Structural Formula
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within the body. The sulfonyl group is known for its role in enhancing the solubility and stability of compounds, while the triazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer proliferation pathways.
Anticancer Properties
Recent research has highlighted the potential of similar sulfonamide-containing compounds in cancer therapy. For instance:
- In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For example, a study on triazole derivatives indicated that modifications in the sulfonamide moiety significantly influenced their anticancer activity against leukemia cell lines such as MV4-11 .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound A | < 10 | MV4-11 |
| Compound B | < 20 | K562 |
Anti-inflammatory Effects
Compounds similar to this compound have also been studied for their anti-inflammatory properties. The presence of the sulfonamide group is often associated with inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study 1: Antiproliferative Activity
A recent study investigated the antiproliferative effects of various derivatives on MV4-11 cells. The results indicated that compounds with similar structural features to our target compound showed significant inhibition of cell growth with IC50 values ranging from 5 nM to 15 nM . This suggests that structural modifications can enhance or diminish efficacy.
Case Study 2: Mechanistic Insights
Another study focused on the mechanistic pathways influenced by these compounds. It was found that they could inhibit key signaling pathways such as FLT3 and CHK1 in acute myeloid leukemia (AML), leading to decreased phosphorylation levels of downstream targets like STAT5 and ERK . This highlights the potential for developing targeted therapies based on this compound's structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of nitrogen-containing heterocycles, which are widely explored for their bioactivity. Below is a comparison with structurally related molecules:
† Estimated based on molecular formula.
Key Observations:
Core Heterocycle: The 1,2,3-triazole core in the target compound differs from pyrazole (e.g., 3ga) and 1,2,4-triazole (e.g., 5e) analogs. Triazoles generally exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation compared to pyrazoles .
Substituent Effects :
- The sulfonyl group in the target compound is shared with 3ga and 5e but is absent in simpler analogs like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine. Sulfonyl groups enhance solubility and may interact with polar enzyme pockets .
- The dihydrodioxin moiety in the target compound is structurally similar to the benzo[1,3]dioxol-5-yl group in 5e, both providing aromaticity and steric bulk .
Biological Implications: Pyrazole derivatives (e.g., 3ga, 5e) are frequently investigated as kinase inhibitors or antioxidants, whereas triazoles are explored for antimicrobial and anticancer applications . The absence of bioactivity data for the target compound in the provided evidence limits direct functional comparisons.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole ring. This method ensures high yield and regioselectivity under mild conditions .
- Sulfonylation: The tert-butylphenyl sulfonyl group is introduced via nucleophilic substitution using 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Dihydrodioxin Integration: Suzuki-Miyaura coupling or SNAr reactions are used to attach the 2,3-dihydrobenzo[b][1,4]dioxin moiety .
Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard .
Advanced: How can regioselectivity in triazole ring formation be optimized?
Methodological Answer:
Regioselectivity in CuAAC can be controlled via:
- Catalyst Tuning: Use of ligand-accelerated Cu(I) catalysts (e.g., TBTA ligands) to favor 1,4-disubstituted triazoles .
- Computational Pre-Screening: Density Functional Theory (DFT) calculations predict transition-state energies to identify optimal reaction pathways .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing intermediates .
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, sulfonyl group deshielding adjacent protons) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .
- X-Ray Crystallography: Resolves dihydrodioxin conformation and triazole-sulfonyl spatial arrangement .
Advanced: How can computational methods optimize reaction conditions?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., Gaussian 16) model energy barriers for sulfonylation and cycloaddition steps .
- Machine Learning (ML): Training datasets from analogous triazole syntheses predict optimal temperature, solvent, and catalyst ratios .
- Microkinetic Modeling: Simulates reaction networks to minimize byproduct formation .
Basic: What in vitro assays screen its biological activity?
Methodological Answer:
- Kinase Inhibition: Fluorescence-based ADP-Glo™ assays quantify ATP consumption in kinase targets (e.g., EGFR, CDK2) .
- Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Meta-Analysis: Use statistical tools (e.g., RevMan) to aggregate data, adjusting for variables like cell line heterogeneity or assay protocols .
- Dose-Response Reproducibility: Validate results across multiple labs using standardized compound batches and assay conditions .
- Off-Target Profiling: Proteome-wide affinity chromatography identifies non-specific binding interactions .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
- Fragment Replacement: Synthesize analogs with modified sulfonyl or dihydrodioxin groups to isolate pharmacophores .
- Molecular Docking: AutoDock Vina predicts binding poses in target proteins (e.g., COX-2, HIV protease) .
- Free-Energy Perturbation (FEP): Computes relative binding affinities for substituent optimization .
Basic: What safety protocols apply during synthesis?
Methodological Answer:
- Waste Management: Segregate sulfonyl chloride byproducts and heavy metal residues (e.g., Cu catalysts) for licensed disposal .
- Personal Protective Equipment (PPE): Use nitrile gloves, fume hoods, and explosion-proof refrigerators for volatile solvents .
Advanced: How to scale synthesis using reactor design principles?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., CuAAC) using microfluidic systems .
- Membrane Separation: Purify intermediates via nanofiltration membranes (MWCO: 500 Da) to replace batch chromatography .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress in real-time .
Advanced: How to characterize heterogeneous catalysis in triazole synthesis?
Methodological Answer:
- Catalyst Surface Analysis: XPS and TEM identify active Cu species on supported catalysts (e.g., Cu/zeolite) .
- Kinetic Isotope Effects (KIE): Deuterated alkynes probe rate-determining steps in cycloaddition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
